molecular formula C56H79N17O14S3 B12324863 Biotinyl-cys-tyr-phe-gln-asn-cys-pro-arg-gly-NH2

Biotinyl-cys-tyr-phe-gln-asn-cys-pro-arg-gly-NH2

Cat. No.: B12324863
M. Wt: 1310.5 g/mol
InChI Key: ZUZHUMDKTQKGHR-UHFFFAOYSA-N
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Description

Biotinyl-cys-tyr-phe-gln-asn-cys-pro-arg-gly-NH2 is a synthetic peptide that incorporates biotin, a vitamin known for its role in cellular metabolism. This compound is often used in biochemical research due to its ability to bind strongly to streptavidin, a protein commonly used in various laboratory techniques. The peptide sequence includes cysteine, tyrosine, phenylalanine, glutamine, asparagine, proline, arginine, and glycine, which contribute to its unique properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of biotinyl-cys-tyr-phe-gln-asn-cys-pro-arg-gly-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Common reagents used in SPPS include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection and cleavage .

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide .

Chemical Reactions Analysis

Types of Reactions

Biotinyl-cys-tyr-phe-gln-asn-cys-pro-arg-gly-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the oxidized form of the peptide with disulfide bonds and various substituted analogs with altered amino acid sequences .

Scientific Research Applications

Biotinyl-cys-tyr-phe-gln-asn-cys-pro-arg-gly-NH2 has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Employed in protein-protein interaction studies due to its strong binding affinity to streptavidin.

    Medicine: Investigated for its potential therapeutic applications, including drug delivery systems and diagnostic assays.

    Industry: Utilized in the development of biosensors and other biotechnological tools.

Mechanism of Action

The mechanism of action of biotinyl-cys-tyr-phe-gln-asn-cys-pro-arg-gly-NH2 primarily involves its interaction with streptavidin. The biotin moiety binds to streptavidin with high affinity, forming a stable complex. This interaction is often exploited in various laboratory techniques, such as affinity purification and enzyme-linked immunosorbent assays (ELISAs). The peptide sequence itself may also interact with specific receptors or enzymes, depending on its application .

Comparison with Similar Compounds

Biotinyl-cys-tyr-phe-gln-asn-cys-pro-arg-gly-NH2 can be compared to other biotinylated peptides and proteins, such as:

These comparisons highlight the unique properties of this compound, particularly its strong binding affinity to streptavidin and its versatility in various research applications.

Properties

Molecular Formula

C56H79N17O14S3

Molecular Weight

1310.5 g/mol

IUPAC Name

N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-19-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C56H79N17O14S3/c57-42(75)19-18-33-48(80)69-36(24-43(58)76)51(83)70-39(54(86)73-21-7-11-40(73)53(85)66-32(10-6-20-62-55(60)61)47(79)63-25-44(59)77)28-90-89-27-38(64-45(78)13-5-4-12-41-46-37(26-88-41)71-56(87)72-46)52(84)68-35(23-30-14-16-31(74)17-15-30)50(82)67-34(49(81)65-33)22-29-8-2-1-3-9-29/h1-3,8-9,14-17,32-41,46,74H,4-7,10-13,18-28H2,(H2,57,75)(H2,58,76)(H2,59,77)(H,63,79)(H,64,78)(H,65,81)(H,66,85)(H,67,82)(H,68,84)(H,69,80)(H,70,83)(H4,60,61,62)(H2,71,72,87)

InChI Key

ZUZHUMDKTQKGHR-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CCCCC5C6C(CS5)NC(=O)N6)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N

Origin of Product

United States

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